

# Technical Guide: 2-(Difluoromethyl)-4-fluoropyridine

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## Compound of Interest

Compound Name: 2-(Difluoromethyl)-4-fluoropyridine

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Molecular Weight & Physicochemical Profiling for Medicinal Chemistry Applications

## Executive Summary

This technical guide provides a comprehensive profile of **2-(difluoromethyl)-4-fluoropyridine**, a fluorinated heterocyclic building block used in the design of bioactive small molecules.<sup>[1]</sup> While often confused with its commercially ubiquitous isomer (2-fluoro-4-(difluoromethyl)pyridine), the specific 2-difluoromethyl-4-fluoro substitution pattern offers distinct electronic properties and reactivity profiles essential for Structure-Activity Relationship (SAR) optimization.<sup>[1]</sup>

This document details the molecular weight validation, synthetic pathways, and nucleophilic aromatic substitution (

) capabilities of this scaffold, serving as a reference for researchers optimizing lipophilic hydrogen bond donors in drug discovery.

## Part 1: Molecular Identity & Physicochemical Profiling<sup>[1]</sup>

The fundamental identity of **2-(difluoromethyl)-4-fluoropyridine** is defined by its specific fluorination pattern, which dictates both its mass spectrometry signature and its behavior in

biological systems.[1]

## 1.1 Molecular Weight & Formula

| Property          | Value          | Notes   |
|-------------------|----------------|---|
| Molecular Formula |                | Pyridine core + 1 group + 1 atom.[1][2]                           |
| Molecular Weight  | 147.10 g/mol   | Calculated using IUPAC standard atomic weights.                   |
| Exact Mass        | 147.030 g/mol  | Monoisotopic mass (critical for High-Res MS).[1]                  |
| CAS Number        | Research Grade | Note: Often indexed under isomer CAS 84940-51-2 (2-F, 4-CHF2).[1] |

## 1.2 Structural Architecture

The molecule consists of a pyridine ring substituted at the ortho position (C2) with a difluoromethyl group and at the para position (C4) with a fluorine atom.

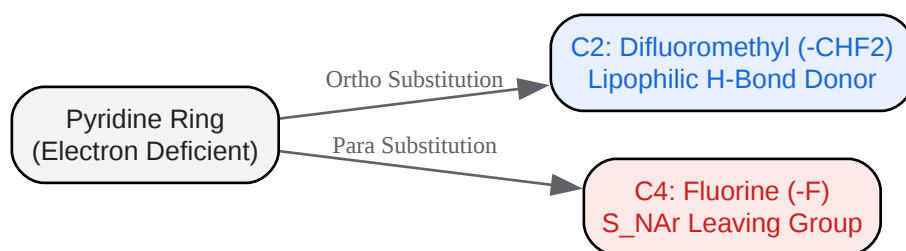


Figure 1: Structural Logic of 2-(Difluoromethyl)-4-fluoropyridine

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## 1.3 The "Fluorine Effect" & Bioisosterism

The 2-difluoromethyl (

) group acts as a lipophilic hydrogen bond donor. Unlike a methyl group (

), the

proton is acidic enough to participate in hydrogen bonding with protein targets, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher metabolic stability and membrane permeability (LogP modulation) [1].[1]

## Part 2: Synthetic Architecture

Synthesis of the specific **2-(difluoromethyl)-4-fluoropyridine** isomer requires a regioselective approach to ensure the

group is installed at C2 and the Fluorine at C4.[1] The most robust protocol involves the deoxofluorination of a carbonyl precursor.

### 2.1 Proposed Synthetic Pathway

Precursor: 2-Formyl-4-fluoropyridine (or 2-bromo-4-fluoropyridine followed by formylation).[1]

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Step-by-Step Protocol (Deoxofluorination):

- Preparation: Charge a flame-dried reaction vessel with 2-formyl-4-fluoropyridine (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).
- Cooling: Cool the solution to 0°C under an inert Nitrogen ( ) atmosphere.
- Addition: Dropwise add DAST (2.5 eq). Caution: DAST is shock-sensitive and releases HF upon contact with moisture.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor conversion via TLC or LC-MS (Target MW: 147.1).
- Quenching: Slowly pour the reaction mixture into saturated aqueous at 0°C. Gas evolution (

) will be vigorous.

- Extraction: Extract with DCM (3x), dry organic layers over \_\_\_\_\_, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).



Figure 2: Deoxofluorination Synthesis Workflow

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## Part 3: Reactivity & Drug Design Utility[1]

The primary utility of **2-(difluoromethyl)-4-fluoropyridine** lies in its ability to undergo Nucleophilic Aromatic Substitution (

).[1]

### 3.1 Regioselectivity of

In this specific isomer, the Fluorine at C4 is the primary leaving group.

- Mechanism: The pyridine nitrogen is electron-withdrawing.[1] The group at C2 is also electron-withdrawing (inductive effect).
- Activation: The C4 position is activated by both the ring nitrogen (para-relationship) and the group (meta-relationship, inductive).
- Reaction: Nucleophiles (amines, alkoxides) will preferentially displace the C4-Fluorine, yielding 2-(difluoromethyl)-4-substituted pyridines.[1]

Comparison with Isomer (2-F, 4-CHF<sub>2</sub>):

- In the common isomer (2-Fluoro-4-(difluoromethyl)pyridine), the fluorine is at C2.[1]  
Displacement occurs at C2.
- In this topic molecule, displacement occurs at C4. This allows researchers to explore different vectors in the binding pocket of a target protein.

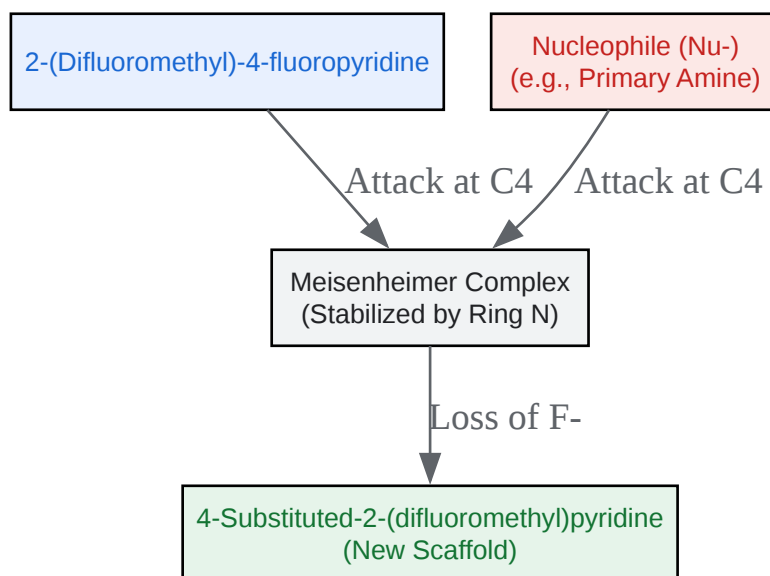


Figure 3: S<sub>N</sub>Ar Reaction Logic at C4 Position

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## Part 4: Analytical Validation

To validate the identity of synthesized **2-(difluoromethyl)-4-fluoropyridine**, use the following analytical markers.

### 4.1 Mass Spectrometry (LC-MS/GC-MS)

- Parent Ion ( ): Look for m/z 147.1.[2]
- Fragmentation:
  - Loss of F (M-19): ~128.[1]
  - Loss of

(M-51): ~96.[1]

## 4.2 Nuclear Magnetic Resonance (NMR)

- NMR: This is the definitive test. You will observe two distinct signals:
  - Doublet: Corresponding to the group (coupling with the geminal proton, Hz).
  - Singlet/Multiplet: Corresponding to the aromatic Fluorine at C4.
- NMR:
  - Triplet: The proton in the group appears as a characteristic triplet ( Hz) typically between 6.5 – 7.0 ppm [2].
  - Aromatic Region: 3 aromatic protons with splitting patterns consistent with 2,4-substitution. [1]

## References

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## Sources

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